5-iodo-N,N-dimethylpyridin-3-amine
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Overview
Description
5-iodo-N,N-dimethylpyridin-3-amine is an organic compound with the molecular formula C7H9IN2 It is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the 5-position and a dimethylamino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-N,N-dimethylpyridin-3-amine typically involves the iodination of N,N-dimethylpyridin-3-amine. One common method is the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the desired position on the pyridine ring. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-iodo-N,N-dimethylpyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the iodine atom with various aryl or alkyl groups. The reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the dimethylamino group to form N-oxide derivatives.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: N-oxide derivatives of this compound.
Scientific Research Applications
5-iodo-N,N-dimethylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-iodo-N,N-dimethylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom and dimethylamino group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylpyridin-3-amine: Lacks the iodine substitution, making it less reactive in certain substitution reactions.
5-bromo-N,N-dimethylpyridin-3-amine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
5-chloro-N,N-dimethylpyridin-3-amine: Contains a chlorine atom, which also affects its chemical properties and reactivity.
Uniqueness
5-iodo-N,N-dimethylpyridin-3-amine is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions, particularly in cross-coupling reactions
Properties
CAS No. |
2731009-76-8 |
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Molecular Formula |
C7H9IN2 |
Molecular Weight |
248.1 |
Purity |
95 |
Origin of Product |
United States |
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